N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator, which plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves multiple steps. The process typically starts with the preparation of the key intermediates, such as 1,1-dioxidotetrahydrothiophene and 3-methyl-1H-pyrazole. These intermediates are then subjected to various chemical reactions, including acylation and cyclization, to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves the activation of GIRK channels. These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. By activating GIRK channels, the compound helps regulate potassium ion flow, thereby influencing neuronal and cardiac activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar core structure and also act as GIRK channel activators.
Urea-based GIRK activators: These compounds have a different scaffold but similar functional activity in activating GIRK channels.
Uniqueness
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer high potency and selectivity for GIRK1/2 channels. This makes it a valuable tool for studying GIRK channel function and for potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C20H22N4O4S/c1-14-11-18(24(23-14)16-9-10-29(26,27)13-16)22-19(25)7-8-20-21-12-17(28-20)15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,22,25) |
InChI Key |
SGTPDRPAQAQXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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